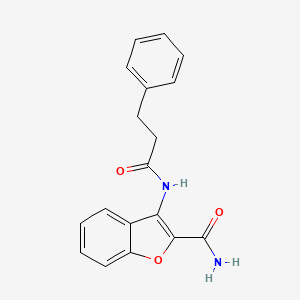

![molecular formula C15H14ClNO3S B2915863 Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate CAS No. 379256-79-8](/img/structure/B2915863.png)

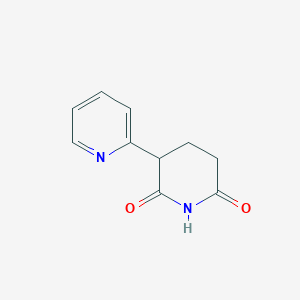

Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H14ClNO3S . It has a molecular weight of 275.76 . Another similar compound is Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate with a molecular weight of 262.74 .

Molecular Structure Analysis

The InChI code for Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is 1S/C11H14ClNO3S/c1-3-7-5-8 (11 (15)16-4-2)10 (17-7)13-9 (14)6-12/h5H,3-4,6H2,1-2H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis of various thiophene derivatives, highlighting their potential in medical and material science applications. For instance, thiophene derivatives have been synthesized and studied for their hypoglycemic activity, where compounds exhibited significant blood glucose-lowering activities in fasted rats, suggesting potential applications in diabetes management (Eistetter & Wolf, 1982). Additionally, novel heterocyclic disperse dyes with thiophene moiety have been developed for dyeing polyester fibers, showing good fastness properties, though with poor photostability, indicating their utility in the textile industry (Iyun et al., 2015).

Antimicrobial Applications

The antimicrobial properties of thiophene derivatives have also been a subject of interest. A study reported the synthesis of novel 2-aminothiophene derivatives, which showed promising antibacterial activity, pointing towards their potential use in developing new antimicrobial agents (Prasad et al., 2017). This is further supported by research on mercapto-and aminopyrimidine derivatives of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, which exhibited in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).

Material Science and Dye Applications

In material science, the application extends to the development of disperse dyes with thiophene moieties for textile applications. The dyes derived from thiophene derivatives have been assessed on polyester fabric, showing very good levelness and fastness properties, albeit with varying photostability, underscoring their significance in the dyeing industry (Iyun et al., 2015).

Chemical Synthesis and Reactivity Studies

The chemical synthesis and reactivity of thiophene derivatives have been explored to create a variety of compounds with potential biological and industrial applications. Studies have developed methodologies for synthesizing ethyl 3-amino-5-arylthiophene-2-carboxylates, offering pathways to create substances with potential applications in drug development and material science (Shastin et al., 2006).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-5-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-2-20-15(19)11-8-12(10-6-4-3-5-7-10)21-14(11)17-13(18)9-16/h3-8H,2,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFJPAMUWIGAKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

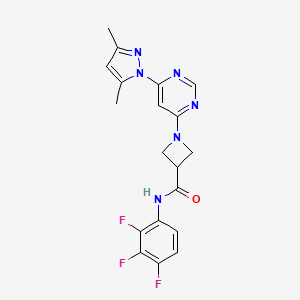

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)

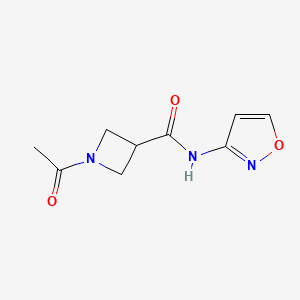

![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)

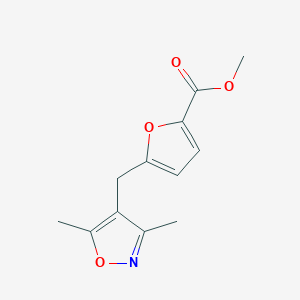

![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2915790.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915796.png)

![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)